

Dual GPX4/CDK Inhibitor: A Technical Overview

of Compound B9

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Compound of Interest		
Compound Name:	Gpx4/cdk-IN-1	
Cat. No.:	B15137134	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and biological activity of the novel dual glutathione peroxidase 4 (GPX4) and cyclin-dependent kinase (CDK) inhibitor, designated as compound B9.[1][2][3] This compound has emerged as a promising candidate for cancer therapy due to its unique mechanism of simultaneously inducing ferroptosis and cell cycle arrest.[1][2][3]

Chemical Properties and Stability

Compound B9 is a novel small molecule inhibitor designed to dually target GPX4 and CDK4/6. [1][2][3] The following table summarizes its key chemical and physical properties based on available data.



Property	Value	Reference	
Molecular Formula	C48H45Cl2N9O7S	[2]	
InChIKey	ZFOXIJRTZOAGDX- KIVOXPNPSA-N	[2]	
Appearance	Not explicitly stated		
Solubility	Not explicitly stated	_	
Storage Conditions	Not explicitly stated; general recommendation for similar compounds is storage at -20°C for long-term stability.	_	
Stability	Exhibited excellent metabolic stability in human liver microsomes.[4]	[4]	

Note: Detailed information on properties such as melting point, boiling point, and specific solubility data in various solvents is not yet publicly available and would typically be found in the full supplementary data of the primary publication.

Biological Activity

Compound B9 has demonstrated potent and selective inhibitory activity against both GPX4 and CDK4/6, leading to significant cytotoxic effects in various cancer cell lines.



Target/Assay	IC50 / Activity	Cell Lines	Reference
GPX4 Inhibition	542.5 ± 0.9 nM	[1][2]	
CDK4 Inhibition	191.2 ± 8.7 nM	[1][2]	_
CDK6 Inhibition	68.1 ± 1.4 nM	[1][2]	_
Cytotoxic Activity (IC50)	0.80 μΜ	MDA-MB-231	[4]
Cytotoxic Activity (IC50)	0.75 μΜ	HCT-116	[4]

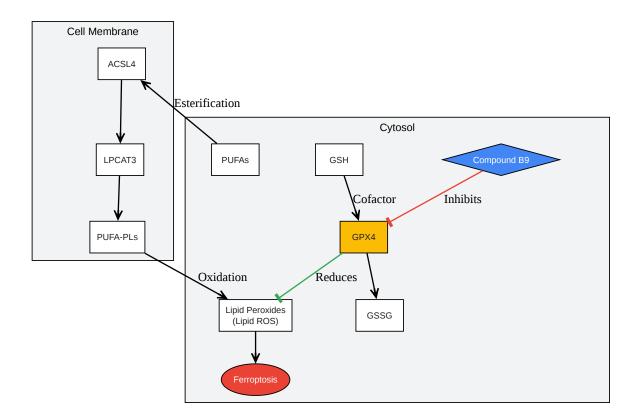
Mechanism of Action: Dual Pathway Inhibition

The therapeutic potential of compound B9 stems from its ability to simultaneously engage two distinct and critical cellular pathways: the GPX4-mediated ferroptosis pathway and the CDK4/6-regulated cell cycle pathway.

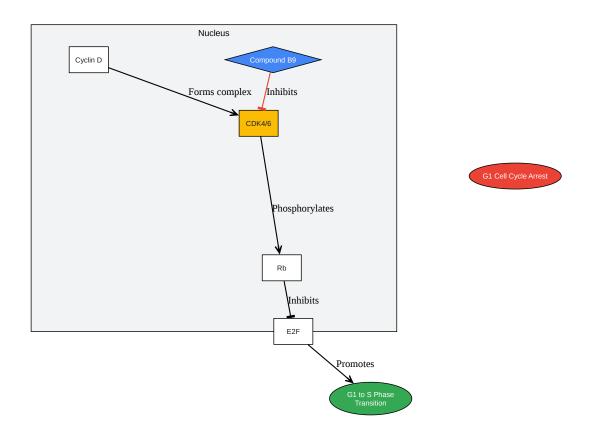
Induction of Ferroptosis via GPX4 Inhibition

GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. By inhibiting GPX4, compound B9 disrupts the cellular antioxidant defense system, leading to an increase in lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.











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References

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